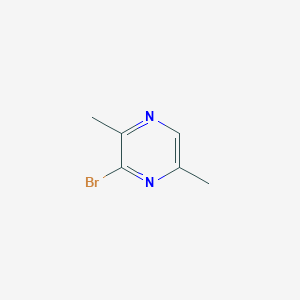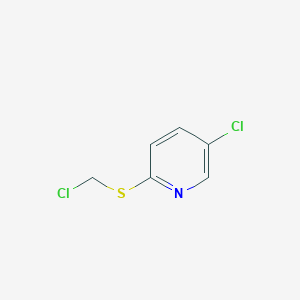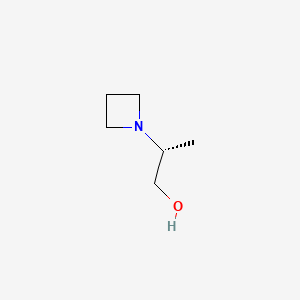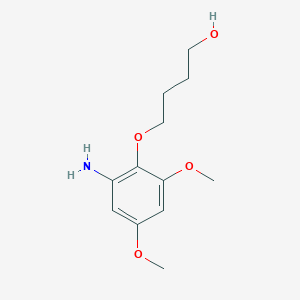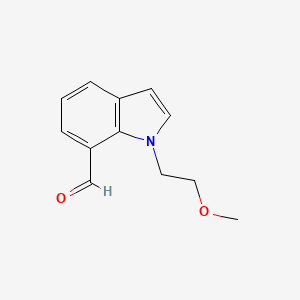
6-(3-Chloropropoxy)-1-benzothiophen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloropropoxy)-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol typically involves the nucleophilic substitution reaction of 1-bromo-3-chloropropane with the potassium salt of 1-benzothiophen-5-ol. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene ketones, while substitution reactions can produce a variety of benzothiophene derivatives with different functional groups.
Scientific Research Applications
6-(3-Chloropropoxy)-1-benzothiophen-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: This compound has similar structural features and is used in anticancer research.
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: Another related compound with applications in medicinal chemistry.
Uniqueness
6-(3-Chloropropoxy)-1-benzothiophen-5-ol is unique due to its specific combination of a benzothiophene core with a chloropropoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H11ClO2S/c12-3-1-4-14-10-7-11-8(2-5-15-11)6-9(10)13/h2,5-7,13H,1,3-4H2 |
InChI Key |
GAGWEXFANVTWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


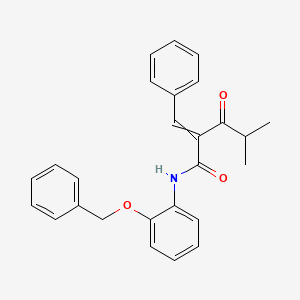
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)
![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
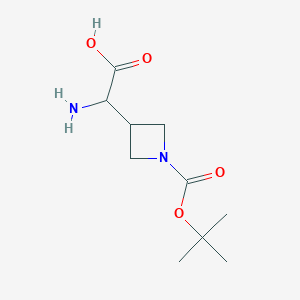

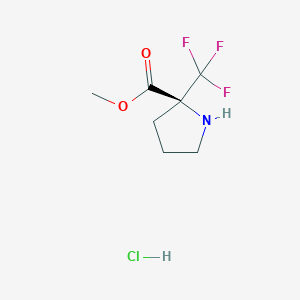
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
